2-(cyanoacetyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide
Overview
Description
2-(cyanoacetyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide is a useful research compound. Its molecular formula is C11H9F3N4OS and its molecular weight is 302.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.04491658 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Researchers have synthesized new thiazole and pyrazole derivatives based on the 2-(cyanoacetyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide moiety, showcasing their potential as antimicrobial agents. The antimicrobial evaluation of these compounds revealed promising activities against various pathogens, indicating their potential for developing new antimicrobial agents (Gouda et al., 2010).
Heterocyclic Compound Synthesis
The compound has served as a precursor in the synthesis of diverse heterocyclic rings, such as pyrazoles, triazoles, and thiadiazoles, through reactions with various chemicals. These synthesized heterocyclic compounds have been characterized and evaluated for their chemical properties and potential applications (Aly et al., 2018).
Antitumor Activity
The synthesis of novel heterocyclic compounds incorporating the this compound moiety has also been explored for their potential antitumor activities. Some derivatives have shown significant inhibitory effects against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), highlighting the therapeutic potential of these compounds (Mohareb et al., 2012).
Coordination Compounds and Cancer Cell Growth Inhibition
Coordination compounds of copper and nickel with derivatives of this compound have been prepared and evaluated for their ability to inhibit the growth and propagation of myeloid human leukemia HL-60 cancer cells. These findings suggest the potential of these coordination compounds in cancer therapy (Pakhontsu et al., 2014).
Properties
IUPAC Name |
1-[(2-cyanoacetyl)amino]-3-[2-(trifluoromethyl)phenyl]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4OS/c12-11(13,14)7-3-1-2-4-8(7)16-10(20)18-17-9(19)5-6-15/h1-4H,5H2,(H,17,19)(H2,16,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOHVOJQCUDUBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NNC(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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